The compound (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine, with the Chemical Abstracts Service (CAS) number 2166511-22-2, is a nitrogen-containing organic compound. It is recognized for its potential applications in medicinal chemistry, particularly as a modulator of neurotransmitter receptors. The compound's structure consists of a methoxyethyl group attached to an octahydroquinolizin moiety, which contributes to its biological activity.
The compound falls under the category of alkylamines and heterocyclic compounds, characterized by the presence of a nitrogen atom within a cyclic structure. Its classification as an allosteric modulator highlights its significance in pharmacology, particularly in the context of central nervous system disorders.
The synthesis of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine typically involves multi-step organic reactions. The initial steps often include the formation of the quinolizin framework through cyclization reactions involving appropriate precursors.
The molecular formula for this compound is , with a molecular weight of approximately 226.36 g/mol. The structure features:
The compound's InChI key and other identifiers can be used for further database searches to gather more structural information and related compounds .
The chemical reactivity of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine includes:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors, particularly:
Studies have indicated that modulation at this receptor can influence pathways involved in mood regulation and cognitive functions, making it a candidate for further pharmacological exploration .
The primary applications of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine include:
(2-Methoxyethyl)[(1s)-octahydro-2H-quinolizin-1-ylmethyl]amine (CAS No: 2166511-22-2) belongs to the bridged bicyclic heterocyclic amines category, specifically featuring a quinolizidine core. The compound's molecular formula (C₁₃H₂₆N₂O) and weight (226.36 g/mol) reflect strategic modifications to a parent quinolizidine scaffold . Its structure comprises two key components:
The canonical SMILES representation (COCCNCC1CCCN2C1CCCC2) and isomeric SMILES (COCCNC[C@@H]1CCCN2C1CCCC2) confirm the secondary amine linkage and stereochemical orientation . This structural hybrid places it within a pharmacologically significant class of nitrogen-containing bicyclic compounds known for membrane permeability and target engagement capabilities.
Table 1: Structural Comparison with Parent Scaffold
Characteristic | Target Compound | 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine |
---|---|---|
Molecular Formula | C₁₃H₂₆N₂O | C₁₀H₂₀N₂ |
Molecular Weight | 226.36 g/mol | 168.28 g/mol |
Functional Groups | Secondary amine, methoxyethyl | Primary amine |
Key Substituent | -NH-CH₂-CH₂-OCH₃ | -NH₂ |
Stereochemistry | (1S) configuration | (1S,9aR) configuration |
Hydrogen Bond Acceptors | 3 (2N, 1O) | 2 (2N) |
The quinolizidine motif contributes critical pharmacological properties:
The methoxyethylamine moiety introduces key physicochemical modifications:
This strategic combination balances lipophilicity and polarity, yielding a calculated LogP of ~1.5-2.0, ideal for blood-brain barrier penetration and intracellular target engagement [4].
Table 2: Pharmacological Contributions of Structural Motifs
Structural Motif | Key Pharmacological Contributions | Biopharmaceutical Implications |
---|---|---|
Quinolizidine Core | - Spatial organization of pharmacophores- Tertiary amine for cationic interactions- Conformational rigidity | Enhanced target selectivityImproved membrane permeabilityMetabolic resistance to oxidation |
Methoxyethyl Side Chain | - Moderate polarity modulation- H-bond acceptor capacity- Stereoelectronic effects on amine basicity | Optimized logD profileEnhanced solubility in aqueous/organic mediaReduced CYP450 inhibition potential |
Secondary Amine Linkage | - Reduced hydrogen bond donor count- Increased metabolic stability vs primary amines- Moderate steric bulk | Extended plasma half-lifeDecreased P-glycoprotein effluxImproved oral bioavailability |
Quinolizidine derivatives have evolved through three generations in medicinal chemistry:
The specific structural innovation in (2-Methoxyethyl)[(1s)-octahydro-2H-quinolizin-1-ylmethyl]amine represents a third-generation approach to quinolizidine-based drug design. By appending the methoxyethyl group to the quinolizidine methylamine precursor (CAS: 15527-89-6, 75532-84-2), medicinal chemists achieved:
This evolution positions the compound as a privileged intermediate for developing modulators of aminergic G-protein-coupled receptors (GPCRs) and neurotransmitter transporters, with research applications documented by suppliers including VulcanChem and BLD Pharm [2].
Table 3: Key Commercial Sources and Research Applications
Supplier/Resource | Catalog Identifiers | Reported Applications |
---|---|---|
VulcanChem | VC2775857 | API intermediate for neurological agents |
BLD Pharm | MFCD30723552 | Building block for peptide mimetics |
Pharmint (EOS Med Chem) | Not specified | Medicinal chemistry research |
PubChem | CID 6432467 (related) | Chemical biology screening |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8